2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential antimycobacterial activity . It is part of a class of compounds known as thienopyrimidinones .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, substituted thieno[2,3-d]pyrimidine-4-carboxylic acids have been synthesized using Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . Another method involves the use of 4-chlorothieno[2,3-d]pyrimidines as starting compounds for the synthesis of thieno[2,3-d]pyrimidine-4-carboxylic acids by substituting the halogen atom with the nitrile group followed by its transformation into the carbethoxy group and subsequent hydrolysis .Molecular Structure Analysis
The molecular structure of “2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one” can be inferred from its name and the general structure of thienopyrimidinones .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones have been used in the synthesis of potential antitubercular agents . They have also been used in the synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids .Scientific Research Applications
Antimycobacterial Agents
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been explored for their potential as antimycobacterial agents. Some compounds in this class have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting their potential use in developing new antitubercular drugs .
Anticancer Activities
These derivatives have also been investigated for their anticancer properties. They have been designed to target VEGFR-2, a key protein involved in tumor angiogenesis. The compounds have demonstrated abilities to inhibit VEGFR-2 and prevent cancer cell growth in vitro, indicating their potential as cancer therapeutics .
Colchicine-binding Site Inhibitors
Another application is their role as colchicine-binding site inhibitors (CBSIs). Thieno[3,2-d]pyrimidine derivatives have shown potent antiproliferative activity, which is crucial in the development of treatments for diseases where cell proliferation is a factor .
Mechanism of Action
Target of Action
The primary target of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its eventual death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to ATP depletion in the bacteria, affecting its survival and proliferation .
Pharmacokinetics
Its effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The inhibition of Cyt-bd by 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one leads to ATP depletion in Mycobacterium tuberculosis . This results in significant antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .
Action Environment
The action of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency
properties
IUPAC Name |
2-(chloromethyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXDNHXAYQNSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(NC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368447 | |
Record name | 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
CAS RN |
147005-91-2 | |
Record name | 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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